2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15308482
InChI: InChI=1S/C23H25NO5/c1-14-11-19(28-4)22-15(2)18(23(26)29-20(22)12-14)13-21(25)24-10-9-16-5-7-17(27-3)8-6-16/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25)
SMILES:
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol

2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC15308482

Molecular Formula: C23H25NO5

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide -

Specification

Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
IUPAC Name 2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C23H25NO5/c1-14-11-19(28-4)22-15(2)18(23(26)29-20(22)12-14)13-21(25)24-10-9-16-5-7-17(27-3)8-6-16/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25)
Standard InChI Key MUKBJTWDYFPNBM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=C(C=C3)OC)C)C(=C1)OC

Introduction

The compound 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic molecule belonging to the class of chromen-2-one derivatives. It features a chromenone structure with a methoxy group and dimethyl substituents, which contribute to its unique chemical properties. The presence of an acetamide linkage enhances its potential biological activities, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method might include the following steps:

  • Starting Materials: The synthesis could begin with a chromenone derivative, such as 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, which undergoes various modifications.

  • Reaction Conditions: The reaction might involve the use of solvents like acetonitrile (MeCN) and catalysts or reagents such as arylglyoxals and Meldrum's acid, similar to other chromenone syntheses .

  • Purification: The final product would be purified using techniques such as chromatography to achieve high purity.

Biological Activities and Applications

Research indicates that compounds similar to 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide exhibit various biological activities, including potential interactions with enzymes or receptors critical for cellular functions. The exact mechanisms of action are still under investigation.

Compound NameStructure FeaturesBiological Activity
3-(1H-indol-3-yl)-2-[2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino]propanoic acidContains an indole moietyAnticancer activity
N-(4-chlorobenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-chromen-3-yl)acetamideChlorobenzyl substitutionAntimicrobial properties
5-Methoxyflavone derivativesFlavonoid backboneAntioxidant activity

Potential Applications

The unique properties of 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide make it suitable for various applications, including medicinal chemistry and potentially material science due to its fluorescent properties.

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